molecular formula C26H45BO B14233759 Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate CAS No. 740834-60-0

Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate

Cat. No.: B14233759
CAS No.: 740834-60-0
M. Wt: 384.4 g/mol
InChI Key: UQPSWBKFHJLCCL-UHFFFAOYSA-N
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Description

Cyclohexyl bis(2,6,6-trimethylbicyclo[311]heptan-3-yl)borinate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and two 2,6,6-trimethylbicyclo[311]heptan-3-yl groups bonded to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate typically involves the reaction of cyclohexylboronic acid with 2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the borinate group to boranes or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the borinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
  • Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)boronate

Uniqueness

Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate is unique due to its specific structural arrangement and the presence of the borinate group. This confers distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

740834-60-0

Molecular Formula

C26H45BO

Molecular Weight

384.4 g/mol

IUPAC Name

cyclohexyloxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane

InChI

InChI=1S/C26H45BO/c1-16-21-12-18(25(21,3)4)14-23(16)27(28-20-10-8-7-9-11-20)24-15-19-13-22(17(24)2)26(19,5)6/h16-24H,7-15H2,1-6H3

InChI Key

UQPSWBKFHJLCCL-UHFFFAOYSA-N

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC5CCCCC5

Origin of Product

United States

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